N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUPAVYDMIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-halo ketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chloroaniline.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives, including the compound , exhibit promising anticancer properties. A study involving various thiazole compounds revealed that modifications in their structure significantly affect their cytotoxicity against cancer cell lines.
Case Study:
In a study published in 2022, a series of thiazole-based compounds were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that certain thiazole derivatives exhibited IC₅₀ values as low as 23.30 ± 0.35 µM, demonstrating strong selectivity against cancerous cells compared to normal cells .
Antitubercular Activity
Thiazole-containing compounds have also been investigated for their antitubercular properties. The presence of specific functional groups within the thiazole ring enhances the efficacy against Mycobacterium tuberculosis.
Case Study:
A recent study highlighted the synthesis of novel thiazole derivatives that showed significant activity against Mycobacterium tuberculosis H37Rv strain. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.09 µg/mL, emphasizing the importance of structural modifications for enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how different modifications to the thiazole moiety influence biological activity. Research indicates that the presence of electronegative groups, such as chlorine, is essential for eliciting antiproliferative effects.
Data Table: SAR Analysis
| Compound | Modifications | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound 19 | Thiazole derivative | 23.30 ± 0.35 | Anticancer |
| Compound with Cl | Thiazole-pyridine hybrid | 5.71 | Anti-breast cancer |
| Compound with O | Thiazole-pyrimidine derivative | Varies | Anticancer |
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings and chlorophenyl group likely play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Thiazolidinone Derivatives
describes N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13), which shares the 4-chlorophenylacetamide backbone but incorporates a nitro-furyl-substituted thiazolidinone. This substitution results in a melting point of 159–160°C and a 58% yield, lower than simpler thiazole derivatives, suggesting that bulky substituents like nitro-furyl groups may reduce crystallinity and synthetic efficiency .
Piperazine-Linked Thiazoles
With a melting point of 282–283°C and 79% yield, the piperazine moiety improves thermal stability compared to the target compound, likely due to increased hydrogen-bonding capacity .
Sulfamoyl and Thiophene Derivatives
highlights 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide (Compound 9c) , which includes a sulfamoyl group and chlorothiophene. Its melting point (154–156°C) is lower than the target compound’s hypothetical range, indicating that sulfamoyl groups may disrupt crystal packing. The dual chlorinated substituents could enhance antimicrobial activity but reduce metabolic stability .
Nitrobenzothiazole Analogues
’s 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 8a) incorporates a nitrobenzothiazole group, resulting in a high melting point (252–254°C) but lower yield (55%). The electron-withdrawing nitro group may improve binding to enzyme active sites (e.g., VEGFR-2) but reduce synthetic accessibility .
Table 1: Key Properties of Structural Analogues
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 953991-18-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 487.0 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of several thiazole derivatives against HeLa cells and reported that certain modifications significantly enhanced activity. The presence of electron-donating groups on the phenyl ring was found to improve cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In a series of studies, various thiazole compounds exhibited potent antibacterial activity against common pathogens.
Research Findings
In vitro tests showed that certain thiazole derivatives had comparable efficacy to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance antimicrobial potency .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL | |
| Compound B | Escherichia coli | 1.0 µg/mL |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in several studies, demonstrating their ability to modulate neuronal excitability.
Case Study: Anticonvulsant Efficacy
A study showed that specific thiazole compounds could significantly reduce seizure activity in animal models. The SAR indicated that modifications at the phenyl ring position were crucial for enhancing anticonvulsant effects .
Q & A
Q. What are the common synthetic routes for preparing thiazole-acetamide derivatives like this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) .
- Thioether linkage : Using 2-chloroacetamide derivatives and thiol-containing thiazoles under reflux conditions in polar aprotic solvents (e.g., acetone or DMF) .
- Amide coupling : Activating carboxylic acids (e.g., 3,4-dichlorophenylacetic acid) with carbodiimides (e.g., EDC·HCl) and reacting with 2-aminothiazole in dichloromethane . Example yield optimization: In , a 91% yield was achieved using triethylamine as a catalyst and dimethyl ketone as the solvent.
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Key techniques include:
- Spectroscopy :
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+1]⁺ at m/z 416.15 in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the thioether formation step?
Methodological Answer: Contradictions in yields (e.g., 68–91% in vs. 73% in ) suggest optimization strategies:
- Catalyst screening : Triethylamine outperforms weaker bases like NaHCO₃ in polar solvents .
- Temperature control : Reflux at 60–80°C minimizes side reactions (e.g., hydrolysis of thiols) .
- Solvent selection : Dimethyl ketone enhances solubility of intermediates compared to ethanol .
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. What strategies address discrepancies in biological activity data for structurally similar analogs?
Methodological Answer: Variations in antimicrobial or anticancer activity (e.g., vs. ) may arise from:
- Functional group tuning : Substituents on the thiazole or aryl rings alter hydrophobicity and target binding. For example, sulfamoyl groups enhance solubility and bioavailability .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines to reduce variability .
- Computational modeling : Perform docking studies to correlate substituent effects with enzyme inhibition (e.g., COX-1/2 in ).
Data Contradiction and Analysis
Q. Why do melting points of analogs vary significantly despite similar core structures?
Methodological Answer: Melting points range from 170.5°C to 315.5°C in due to:
- Crystallinity : Bulky substituents (e.g., 4-sulfamoylphenyl) increase lattice energy and melting points.
- Hydrogen bonding : Thiazole N-H groups form intermolecular bonds, elevating melting points in derivatives like Compound 8 (315.5°C) .
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) influence crystal packing .
Structural and Mechanistic Insights
Q. How does the thiazole-thioacetamide scaffold influence pharmacological activity?
Methodological Answer: The scaffold’s bioactivity is attributed to:
- Electron-deficient thiazole rings : Enhance interactions with enzyme active sites (e.g., COX-2 inhibition in ).
- Thioether linkage : Improves metabolic stability compared to ethers or esters .
- Chlorophenyl group : Increases lipophilicity, aiding membrane penetration (e.g., antitumor activity in ).
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory : COX-1/2 inhibition via fluorometric kits (e.g., ).
- Cytotoxicity : Parallel testing on normal cell lines (e.g., HEK-293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
